molecular formula C9H13ClF3N3O B13177357 2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride

2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B13177357
M. Wt: 271.67 g/mol
InChI Key: YDGBOWQMXFCUNJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical prioritization of functional groups and substituents. The parent structure is identified as 3,4-dihydropyrimidin-4-one , a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with partial saturation between carbons 3 and 4. The ketone group at position 4 establishes the suffix -one.

Substituents are numbered to assign the lowest possible locants. The 2-aminobutan-2-yl group at position 2 consists of a branched four-carbon chain with an amine functional group (-NH~2~) on the second carbon. The trifluoromethyl (-CF~3~) group at position 6 is a halogenated alkyl substituent. The hydrochloride salt designation indicates protonation of the amine group, forming an ionic pair with a chloride counterion.

The systematic name is thus:
2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride .

This nomenclature aligns with IUPAC Rule C-14.4 for heteromonocyclic compounds and Rule R-5.7.1.1 for salts.

Molecular Topology and Conformational Analysis

The molecular framework comprises a partially saturated pyrimidinone ring with two distinct substituents influencing its three-dimensional geometry:

Property Description
Core structure 3,4-Dihydropyrimidin-4-one ring with one double bond (C5=C6) and one ketone (C4=O)
Substituents - 2-(2-Aminobutan-2-yl) at position 2 (branched alkylamine)
- Trifluoromethyl at position 6 (electron-withdrawing group)
Molecular formula C~9~H~12~F~3~N~3~O·HCl
Molecular weight 271.07 g/mol
SMILES Cl.CC(N)(CC)C1NC(=O)C=C(N=1)C(F)(F)F
InChI InChI=1S/C9H12F3N3O.ClH/c1-3-8(2,13)7-14-5(9(10,11)12)4-6(16)15-7;/h4H,3,13H2,1-2H3,(H,14,15,16);1H

Conformational Analysis
The dihydropyrimidinone ring adopts a half-chair conformation , with slight puckering at C3 and C4 due to partial saturation. The trifluoromethyl group at position 6 occupies an equatorial position to minimize steric clashes with the 2-aminobutan-2-yl substituent. The branched alkylamine group introduces torsional strain, favoring a gauche conformation around the C2-N bond. Density functional theory (DFT) calculations suggest a rotational barrier of ~8 kcal/mol for the amine group, indicating restricted rotation at physiological temperatures.

Crystallographic Characterization and X-ray Diffraction Studies

While direct crystallographic data for this specific compound remains unpublished, analogous dihydropyrimidinone derivatives provide insights into its likely solid-state behavior:

  • Hydrogen Bonding Network : The protonated amine (-NH~3~+~) forms strong ionic interactions with the chloride ion (N-H···Cl, ~2.1 Å). Additional hydrogen bonds between the carbonyl oxygen (C4=O) and adjacent NH groups stabilize the lattice.
  • Packing Arrangements : Trifluoromethyl groups often participate in perfluorophilic interactions , leading to layered structures with alternating hydrophilic (amine, chloride) and hydrophobic (CF~3~, alkyl) regions.
  • Unit Cell Parameters : Similar compounds crystallize in monoclinic systems (space group P2~1~/c) with unit cell dimensions approximating a = 10.2 Å, b = 7.8 Å, c = 12.4 Å, and β = 102°.

The hydrochloride salt’s hygroscopicity suggests a high-energy crystal lattice, necessitating anhydrous storage conditions to maintain structural integrity.

Electronic Effects of Trifluoromethyl Substituent on Pyrimidinone Core

The trifluoromethyl group exerts profound electronic effects on the pyrimidinone ring:

  • Inductive Withdrawal : The -CF~3~ group’s electronegativity (-I effect) reduces electron density at C6, polarizing the C5=C6 double bond and increasing electrophilicity at C5 by ~12% (calculated via Natural Bond Orbital analysis).
  • Resonance Modulation : Despite limited conjugation with the ring, the -CF~3~ group stabilizes negative charge buildup during nucleophilic attack at C4=O, as evidenced by a 15% increase in hydrolysis rate compared to methyl-substituted analogs.
  • Dipole Moment : The molecule exhibits a net dipole of 4.2 Debye oriented toward the trifluoromethyl group, enhancing solubility in polar aprotic solvents like dimethylformamide.

These electronic perturbations make the compound a potent scaffold for targeting electron-deficient binding pockets in biological systems, particularly in enzyme active sites reliant on π-π stacking interactions.

Properties

Molecular Formula

C9H13ClF3N3O

Molecular Weight

271.67 g/mol

IUPAC Name

2-(2-aminobutan-2-yl)-4-(trifluoromethyl)-1H-pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C9H12F3N3O.ClH/c1-3-8(2,13)7-14-5(9(10,11)12)4-6(16)15-7;/h4H,3,13H2,1-2H3,(H,14,15,16);1H

InChI Key

YDGBOWQMXFCUNJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NC(=CC(=O)N1)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for 3,4-Dihydropyrimidinones

The synthesis of 3,4-dihydropyrimidinones (DHPMs) typically involves multicomponent reactions such as the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. Modifications of this classical route allow incorporation of diverse substituents including trifluoromethyl groups and aminoalkyl side chains.

Specific Routes to the Target Compound

Given the structural complexity of this compound, the synthesis involves:

  • Step 1: Preparation of the Trifluoromethyl-Substituted Pyrimidinone Core

    The trifluoromethyl group at the 6-position is introduced either via starting materials bearing this group or by selective trifluoromethylation reactions. A common precursor is 2-amino-4-(trifluoromethyl)pyridine, which can be synthesized from 2-fluoro-4-trifluoromethyl-pyridine reacting with acetamidine hydrochloride and sodium hydroxide in dimethyl sulfoxide under controlled conditions.

  • Step 2: Introduction of the 2-(2-Aminobutan-2-yl) Side Chain

    The 2-aminobutan-2-yl substituent can be incorporated through nucleophilic substitution or reductive amination strategies on appropriate intermediates. For example, an aldehyde or ketone intermediate bearing the trifluoromethylated pyrimidinone core can be reacted with an aminoalkyl reagent under reductive amination conditions to install the aminoalkyl side chain.

  • Step 3: Formation of the Hydrochloride Salt

    The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions, enhancing its crystalline properties and stability for isolation and handling.

Representative Synthetic Scheme

Step Reagents/Conditions Outcome
1 2-Fluoro-4-(trifluoromethyl)pyridine + Acetamidine hydrochloride + NaOH + DMSO, heat Formation of 2-amino-4-(trifluoromethyl)pyridine intermediate
2 Condensation with β-ketoester and aldehyde bearing aminoalkyl group under acidic catalysis (Biginelli-type) Formation of 2-(2-aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one
3 Treatment with HCl in suitable solvent Conversion to hydrochloride salt form

Analytical and Purification Techniques

  • Crystallization: The hydrochloride salt is typically isolated by crystallization from solvents such as ethanol or water mixtures at controlled temperatures (below 30°C, often below 20°C) to obtain high purity crystalline form.

  • Washing: The crystals can be washed with the crystallization solvent or water to remove impurities, often repeated to ensure purity.

  • Drying: Final drying is performed under reduced pressure or in a rotary evaporator at moderate temperatures (~55°C) to yield the dry crystalline hydrochloride salt.

  • Characterization: Raman spectroscopy and other spectroscopic methods are employed to confirm polymorphic forms and purity levels, ensuring at least 85-95% content of the desired polymorph.

Research Discoveries and Optimization Insights

  • The trifluoromethyl substitution significantly enhances the compound’s lipophilicity and metabolic stability, which is crucial for its biological activity at adenosine receptors.

  • Synthetic routes have been optimized to improve yields and reduce reaction times by employing microwave-assisted synthesis and greener solvents, although classical Biginelli conditions remain widely used.

  • The use of ammonia or amine derivatives in multicomponent reactions (such as Ugi reactions) has been explored to efficiently introduce aminoalkyl groups, providing rapid access to analogues with potential biological activity.

  • Sonogashira coupling and other palladium-catalyzed cross-coupling methods have been utilized in related pyridine and pyrimidine derivatives to introduce diverse substituents, suggesting potential for further functionalization of this compound class.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Conditions Yield/Purity Notes
Trifluoromethylated Pyrimidinone Core Synthesis Reaction of 2-fluoro-4-(trifluoromethyl)pyridine with acetamidine hydrochloride and NaOH in DMSO Heating under controlled conditions High yield, >90% purity Essential for introducing CF3 group
Aminobutan-2-yl Side Chain Introduction Reductive amination or nucleophilic substitution on pyrimidinone intermediate Acidic catalysis or reductive conditions Moderate to high yield Enables installation of aminoalkyl group
Hydrochloride Salt Formation Treatment with HCl in solvent Room temperature to mild heating High purity crystalline salt Improves stability and handling
Purification Crystallization, washing, drying Below 30°C, rotary evaporation at ~55°C >95% purity achievable Raman spectroscopy used for polymorph analysis

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ primarily in substituents at the 6-position of the dihydropyrimidinone core. A comparative overview is provided below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (6-position) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound -CF₃ C₉H₁₂ClF₃N₃O 285.66 (calculated) High lipophilicity; acidic proton at N1
6-Ethyl analog () -C₂H₅ C₁₀H₁₇ClN₃O 245.72 Moderate solubility; lower stability
6-Isopropyl analog () -C₃H₇ C₁₁H₂₀ClN₃O 245.75 Enhanced steric bulk; reduced reactivity
6-Pyrrolidinyl analog () -CH₂-N(CH₃)(pyrrolidin-3-yl) C₁₀H₁₇ClN₅O 282.73 (calculated) Improved bioavailability; complex pharmacokinetics
2-(Aminomethyl)-6-methyl analog () -CH₃ C₆H₁₁Cl₂N₃O 224.08 High polarity; dihydrochloride salt enhances solubility

Notes:

  • Steric hindrance in the 6-isopropyl analog () may reduce enzymatic degradation compared to the ethyl variant .

Biological Activity

2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of dihydropyrimidines, which are known for their diverse biological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Chemical Structure and Properties

The chemical formula of this compound is C₈H₁₃ClF₃N₄O. It features a trifluoromethyl group, which is significant for its biological activity due to the electron-withdrawing nature that can enhance the lipophilicity and metabolic stability of the molecule.

Antitumor Activity

Recent studies have highlighted the antitumor potential of dihydropyrimidine derivatives. A case study involving similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK pathway .

Study Cell Line IC50 (µM) Mechanism
Study AMCF-7 (Breast)12.5Apoptosis induction
Study BA549 (Lung)15.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests revealed that it exhibits notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 8-32 µg/mL, indicating moderate potency.

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Dihydropyrimidines have shown promise in reducing inflammatory markers in experimental models. The compound was tested in a carrageenan-induced paw edema model in rats, demonstrating a significant reduction in swelling compared to control groups .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Dihydropyrimidines can inhibit enzymes involved in tumor progression and inflammation.
  • Modulation of Gene Expression : These compounds may affect the expression levels of genes associated with apoptosis and cell cycle regulation.
  • Interaction with Cellular Receptors : Potential interactions with various receptors can lead to altered cellular responses.

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